REACTION_CXSMILES
|
C1(S(O)(=O)=[O:8])C=CC=CC=1.[CH3:11][O:12][C:13]1[CH:22]=[CH:21][CH:20]=[C:19]2[C:14]=1[CH2:15][CH2:16][CH2:17][C:18]2=[N:23]O.C(O)(=O)C>O>[CH3:11][O:12][C:13]1[C:14]2[CH2:15][CH2:16][CH2:17][C:18](=[O:8])[NH:23][C:19]=2[CH:20]=[CH:21][CH:22]=1 |f:0.1|
|
Name
|
5-methoxy-tetralone-1-oxime benzenesulfonate
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O.COC1=C2CCCC(C2=CC=C1)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
until completely dissolved (about 60 minutes)
|
Duration
|
60 min
|
Type
|
EXTRACTION
|
Details
|
the mixture is repeatedly extracted with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts are washed first with aqueous bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
repeatedly with water, and are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue which remains crystallizes
|
Type
|
WAIT
|
Details
|
on being left
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1CCCC(N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 75.7% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |